1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

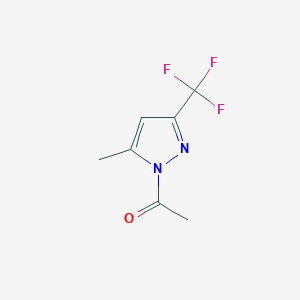

1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole typically involves the reaction of 3-(trifluoromethyl)pyrazole with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques to ensure high yield and purity. The process involves the lithiation of 3-(trifluoromethyl)pyrazole followed by acetylation in a controlled environment to avoid side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole exhibits a variety of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- Pyrazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. In studies, compounds with trifluoromethyl substitutions have been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

2. Anti-inflammatory Effects

- The compound has demonstrated anti-inflammatory properties, which are critical in developing treatments for conditions like arthritis and other inflammatory diseases. In vitro assays have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Antiviral Properties

- Research indicates that pyrazole compounds can act as non-nucleoside inhibitors of viruses such as the measles virus. The trifluoromethyl group enhances the compound's ability to inhibit viral replication by targeting the RNA-dependent RNA polymerase complex .

Pharmacological Applications

The pharmacological potential of this compound is reflected in its use in various therapeutic areas:

1. Pain Management

- Pyrazole derivatives are often explored for their analgesic properties. Compounds similar to this compound have been evaluated for their efficacy in pain relief through mechanisms that involve cyclooxygenase inhibition .

2. Anticancer Activity

- Some studies have highlighted the anticancer potential of pyrazoles, with specific derivatives showing cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis or cell cycle arrest .

Synthetic Applications

The synthesis of this compound is notable for its straightforward methods and versatility in creating analogs with enhanced properties:

1. Synthetic Routes

- Various synthetic methodologies have been developed to create this compound, including reactions involving hydrazine derivatives and acylation processes that introduce the acetyl group effectively .

2. Derivative Exploration

- Researchers are continually exploring modifications to the pyrazole ring and substituents like trifluoromethyl groups to enhance biological activity and selectivity against specific targets .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives against MRSA strains, demonstrating that modifications including trifluoromethyl groups significantly improved antimicrobial activity, making them potential candidates for new antibiotic therapies .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, compounds derived from pyrazoles were tested for their ability to reduce edema in carrageenan-induced paw edema assays. Results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to standard treatments like indomethacin .

Wirkmechanismus

The mechanism of action of 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Vergleich Mit ähnlichen Verbindungen

3-Methyl-5-(trifluoromethyl)pyrazole: Similar structure but lacks the acetyl group.

1-Acetyl-3-(trifluoromethyl)pyrazole: Similar but without the methyl group at the 5-position.

Uniqueness: 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole is unique due to the presence of both acetyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential in various applications compared to its analogs .

Biologische Aktivität

1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of an acetyl group, a methyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby increasing their efficacy against microbial pathogens.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds containing a pyrazole moiety have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory effects.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds based on the pyrazole scaffold have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. For instance, a related compound showed an IC50 value of 42.30 µM against A549 cells, indicating moderate cytotoxicity . The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for cancer therapy.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer cell proliferation.

- Cytokine Modulation : It has been suggested that such compounds can modulate the release of cytokines, thus influencing inflammatory responses.

Case Studies

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications in the pyrazole structure significantly affected antimicrobial potency .

- Anti-inflammatory Evaluation : In vivo studies using carrageenan-induced paw edema models showed that certain pyrazole derivatives exhibited comparable anti-inflammatory effects to standard treatments, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | Disc diffusion method | Effective against E. coli and S. aureus |

| Anti-inflammatory | Carrageenan-induced edema | Up to 85% TNF-α inhibition |

| Anticancer | MTT assay on A549 cells | IC50 = 42.30 µM |

Eigenschaften

IUPAC Name |

1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)11-12(4)5(2)13/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFSEIYWMBKMHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.